Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
Description
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a spirocyclic compound featuring a unique 1-oxa-5-thiaspiro[2.4]heptane core. The molecule contains an ethyl ester group at position 2 and an additional ethyl substituent on the spirocyclic framework. The 5,5-dioxide designation indicates the oxidation state of the sulfur atom within the thiaspiro system.
Properties
Molecular Formula |
C10H16O5S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 2-ethyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O5S/c1-3-10(8(11)14-4-2)9(15-10)5-6-16(12,13)7-9/h3-7H2,1-2H3 |
InChI Key |
KZSLMQUDWVDMIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(O1)CCS(=O)(=O)C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids under controlled conditions to ensure the selective formation of the dioxide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkoxides, amines under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound belongs to a family of 1-oxa-5-thiaspiro[2.4]heptane carboxylate derivatives. Key analogs include:
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide : Lacks the ethyl substituent at position 2 of the spirocyclic ring but shares the ester group and sulfone moiety .
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide : Features a methyl ester and a methyl substituent instead of ethyl groups, reducing steric bulk and altering physicochemical properties .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Data gaps exist for the target compound, but inferences can be drawn from analogs:
- Melting Points : Methyl-substituted spiro compounds often exhibit melting points in the 170–180°C range (e.g., ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate melts at 174–178°C) .
- Spectroscopic Profiles : IR spectra of similar esters show characteristic peaks for carbonyl (1720–1770 cm⁻¹) and sulfone (1150–1300 cm⁻¹) groups .
Biological Activity
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Properties
This compound features a spirocyclic structure that incorporates both sulfur and oxygen, which contributes to its reactivity and biological interactions. The molecular formula is , and its CAS number is 1494137-59-5.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. Specific methods for synthesizing similar compounds often employ palladium-catalyzed reactions or other catalytic systems to ensure high yields and purity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively.
The mechanism by which Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane exerts its biological effects may involve interaction with specific enzymes or receptors implicated in cancer progression. The compound's ability to modulate pathways related to apoptosis and cell cycle regulation has been suggested as a potential mechanism.
Case Studies
In a recent study focusing on similar compounds, the effects on tumor microenvironment pH were evaluated, demonstrating that certain derivatives could effectively alter the acidity, thus enhancing the efficacy of concurrent therapies.
Study Findings:
- pH Modulation : Compounds were shown to raise the pH in tumor environments, potentially improving drug delivery and efficacy.
- Selectivity for Tumor Cells : The compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from the spiro junction and ethyl groups .
- X-ray Crystallography : Resolve the 1.4 Å spirocyclic bond angle and confirm sulfone geometry (S=O bond length: ~1.43 Å) .
Methodological Tip : For crystals, use slow vapor diffusion with dichloromethane/hexane .
How can enantiomeric purity be achieved during synthesis, and what chiral analysis methods are recommended?
Advanced Research Question
- Chiral Catalysts : Employ Jacobsen’s Mn-salen complexes for asymmetric cyclization (up to 90% ee) .
- HPLC Analysis : Use a Chiralpak® IA column (hexane:isopropanol 90:10) to separate enantiomers .
Data Table :
| Catalyst | ee (%) | Reaction Time (h) |
|---|---|---|
| Mn-salen | 90 | 24 |
| Cu-BINAP | 78 | 36 |
What are the key structure-activity relationship (SAR) insights for modifying this compound’s spirocyclic core?
Advanced Research Question
- Ethyl vs. Methyl Substituents : Ethyl groups at the 2-position enhance lipophilicity (logP +0.5), improving membrane permeability .
- Sulfone vs. Thioether : The 5,5-dioxide group increases electrophilicity, enabling covalent binding to cysteine residues .
Methodological Tip : Synthesize analogs via microwave-assisted Suzuki coupling to rapidly screen substituent effects .
How should researchers address stability issues during long-term storage?
Basic Research Question
- Storage Conditions : Store at -20°C under argon in amber vials to prevent sulfone reduction or ester hydrolysis .
- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
What in vitro and in silico strategies are recommended for elucidating its mechanism of action?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., KD = 1.2 µM for protease inhibition) .
- Docking Studies : Use AutoDock Vina to predict binding poses in the ATP pocket of kinase targets (RMSD < 2.0 Å) .
How do steric and electronic effects of the spirocyclic framework influence its reactivity in nucleophilic substitutions?
Basic Research Question
The spiro junction imposes a 90° dihedral angle, hindering nucleophilic attack at the ester carbonyl. Electron-withdrawing sulfone groups activate the α-carbon for SN2 reactions (k = 0.15 M⁻¹s⁻¹ in DMSO) .
Methodological Tip : Use Hammett plots to correlate substituent σ values with reaction rates .
What comparative studies exist between this compound and related spirocyclic analogs?
Advanced Research Question
| Compound | Structural Variation | Bioactivity (IC₅₀) | Key Application |
|---|---|---|---|
| Analog A | 5-Methyl substitution | 28 µM | Anticancer |
| Analog B | 1-Oxa replaced with 1-aza | 65 µM | Antibacterial |
| Source: Comparative SAR studies suggest ethyl and sulfone groups maximize potency . |
What are the best practices for scaling up synthesis without compromising purity?
Advanced Research Question
- Flow Chemistry : Use continuous flow reactors to maintain temperature control and reduce side reactions (purity >98% at 10 g scale) .
- Crystallization Optimization : Employ anti-solvent (water) addition at 0°C to enhance crystal yield (85% recovery) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
